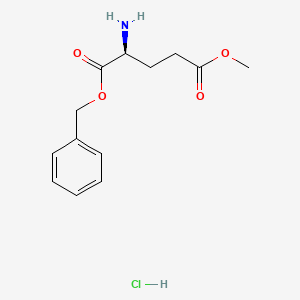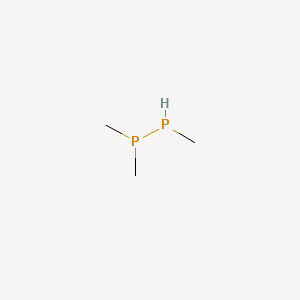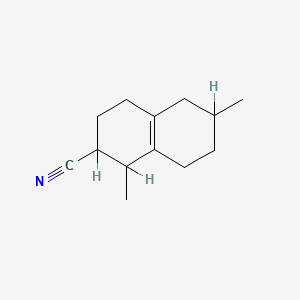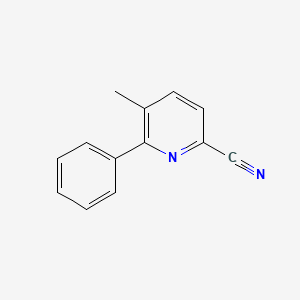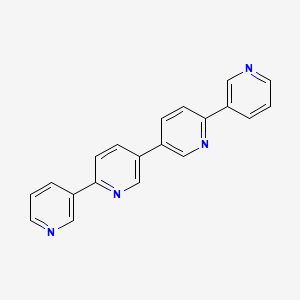![molecular formula C13H23NSi B13785935 2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine is an organosilicon compound that features a pyridine ring substituted with a silyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine typically involves the reaction of pyridine with a silylating agent. One common method is the reaction of pyridine with dimethyl(2-methyl-2-propanyl)silyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the silylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce piperidine derivatives.
科学的研究の応用
2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The silyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}benzene
- 2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}thiophene
- 2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}furan
Uniqueness
2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties. This makes it particularly useful in coordination chemistry and as a building block for more complex molecules.
特性
分子式 |
C13H23NSi |
|---|---|
分子量 |
221.41 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(1-pyridin-2-ylethyl)silane |
InChI |
InChI=1S/C13H23NSi/c1-11(12-9-7-8-10-14-12)15(5,6)13(2,3)4/h7-11H,1-6H3 |
InChIキー |
OIDZXNLDQDVFGB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=N1)[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


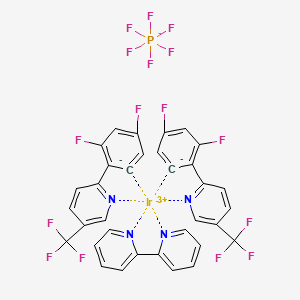
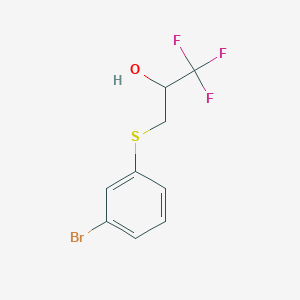
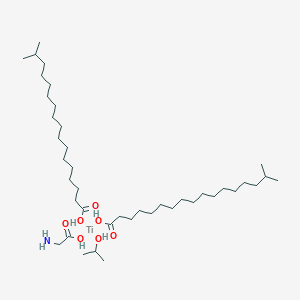
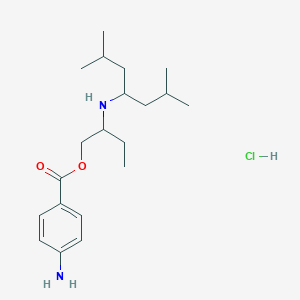

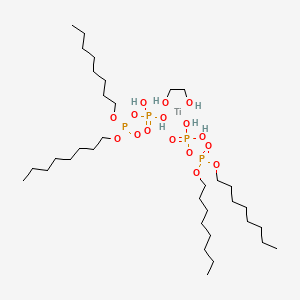
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
